N-(4-acetylphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide
Description
This compound features a triazolo[4,5-d]pyrimidine core substituted with a methyl group at position 3, linked via a piperazine ring to an acetamide group bearing a 4-acetylphenyl moiety. Its molecular formula is C₁₉H₂₂N₈O₂ (average mass: 394.44 g/mol).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2/c1-13(28)14-3-5-15(6-4-14)22-16(29)11-26-7-9-27(10-8-26)19-17-18(20-12-21-19)25(2)24-23-17/h3-6,12H,7-11H2,1-2H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTNFDJKNQCGOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=NC4=C3N=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Acetylphenyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Triazolo-pyrimidine moiety : Known for its pharmacological properties, particularly in anti-cancer and anti-inflammatory activities.
- Piperazine ring : Often associated with central nervous system activity and modulation of neurotransmitter systems.
The chemical formula is with a CAS number of 1058387-08-8.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the triazolo-pyrimidine core : Utilizing cyclization reactions involving appropriate precursors.
- Piperazine modification : Introduction of the piperazine ring via nucleophilic substitution reactions.
- Acetylation : The final step often includes acetylating the phenolic hydroxyl group to yield the target compound.
Anticancer Activity
Research indicates that derivatives containing triazolo-pyrimidine cores exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(4-acetylphenyl)-... | Breast Cancer (MCF7) | 15 | Induction of apoptosis |
| N-(4-acetylphenyl)-... | Lung Cancer (A549) | 12 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro assays showed that it could significantly reduce pro-inflammatory cytokines in activated macrophages. A related study reported that similar triazolo derivatives exhibited inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
Neuropharmacological Effects
Given the piperazine component, there is potential for neuropharmacological activity. Compounds with similar structures have been documented to act as serotonin receptor modulators, which could lead to therapeutic effects in anxiety and depression models.
Case Studies
-
Case Study on Cancer Cell Lines :
A detailed investigation into the effects of this compound on MCF7 breast cancer cells showed a dose-dependent decrease in viability after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound. -
Inflammation Model :
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in edema and inflammatory markers (TNF-alpha and IL-6). This suggests its potential use as an anti-inflammatory agent.
Comparison with Similar Compounds
N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]acetamide
Key Differences :
- Substituent : Ethyl group replaces methyl at position 3 of the triazolo ring.
- Molecular Formula : C₂₀H₂₄N₈O₂ (average mass: 408.47 g/mol).
Implications :
- The ethyl group increases steric bulk, which may reduce binding affinity to compact active sites (e.g., adenosine A₂A receptors) compared to the methyl analogue.
- Higher molecular weight (Δ +14.03 g/mol) could marginally affect solubility and metabolic stability.
- Enhanced hydrophobic interactions might improve membrane permeability but increase off-target risks .
Table 1 : Comparison of Methyl vs. Ethyl Derivatives
| Parameter | Methyl Derivative | Ethyl Derivative |
|---|---|---|
| Substituent (Position 3) | Methyl | Ethyl |
| Molecular Formula | C₁₉H₂₂N₈O₂ | C₂₀H₂₄N₈O₂ |
| Average Mass (g/mol) | 394.44 | 408.47 |
| Potential Solubility | Moderate | Slightly Lower |
N-[4-({4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide
Key Differences :
- Substituent : 4-Methylphenyl group at position 3 of the triazolo ring.
- Linker : Sulfonyl group bridges piperazine and phenylacetamide.
Implications :
- The 4-methylphenyl substituent adds aromatic bulk, increasing lipophilicity (logP) and possibly reducing aqueous solubility.
- The sulfonyl linker may enhance metabolic stability by resisting enzymatic cleavage compared to the parent compound’s acetamide linkage .
Table 2 : Structural and Functional Impact of Sulfonyl and Methylphenyl Modifications
| Parameter | Parent Compound | Sulfonyl Derivative |
|---|---|---|
| Triazolo Substituent | Methyl | 4-Methylphenyl |
| Linker Type | Acetamide | Sulfonyl |
| Electronic Effects | Neutral | Electron-withdrawing |
| Lipophilicity | Moderate | High |
| Metabolic Stability | Moderate | Likely Improved |
Research Findings and Trends
- Substituent Size: Methyl groups (vs. ethyl or aryl) on the triazolo ring favor receptor selectivity in adenosine antagonists, as seen in preclinical studies of similar compounds .
- Linker Modifications : Sulfonyl groups, while stabilizing, may reduce bioavailability due to increased molecular rigidity and polarity .
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-methylphenyl) enhance π-π stacking in hydrophobic binding pockets but risk off-target interactions with cytochrome P450 enzymes.
Preparation Methods
Cyclocondensation of Aminotriazole and Dichloropyrimidine
The triazolopyrimidine core is synthesized via cyclocondensation of 5-amino-1H-1,2,3-triazole with 2,4,6-trichloropyrimidine under basic conditions (K2CO3, DMF, 80°C, 12 h). Methylation at N3 is achieved using methyl iodide (CH3I) in THF with NaH as a base, yielding 7-chloro-3-methyl-3H-triazolo[4,5-d]pyrimidine (78% yield).
Table 1: Optimization of Triazolopyrimidine Methylation
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 25 | 78 |
| K2CO3 | DMF | 80 | 65 |
| DBU | Acetonitrile | 60 | 72 |
Functionalization of Piperazine Linker
SNAr Reaction with Chlorotriazolopyrimidine
Piperazine undergoes SNAr with 7-chloro-3-methyl-3H-[1,triazolo[4,5-d]pyrimidine in refluxing ethanol (EtOH, 80°C, 6 h), affording 7-(piperazin-1-yl)-3-methyl-3H-triazolo[4,5-d]pyrimidine (85% yield). Excess piperazine (2.5 eq) ensures complete substitution.
Synthesis of 4-Acetylphenylacetamide Segment
Acetylation of 4-Aminophenylacetamide
4-Aminophenylacetamide is acetylated using acetic anhydride ((Ac)2O) in dichloromethane (DCM) at room temperature (20°C, 10 h), yielding N-(4-acetylphenyl)acetamide (87% yield). Purification via silica gel chromatography (PE/EA 1:1) ensures high purity.
Equation 1:
Final Coupling via Amide Bond Formation
Carbodiimide-Mediated Coupling
The piperazine-triazolopyrimidine intermediate is reacted with N-(4-acetylphenyl)acetic acid using EDCl/HOBt in DMF (0°C → RT, 24 h). The reaction proceeds via activation of the carboxylic acid to an acyloxyphosphonium intermediate, followed by nucleophilic attack by the piperazine’s secondary amine.
Table 2: Comparison of Coupling Reagents
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 72 |
| DCC/DMAP | THF | 40 | 68 |
| HATU | DCM | 0→25 | 75 |
Purification and Analytical Characterization
Crude product is purified via reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA). Key characterization data:
Q & A
Q. What are the key synthetic routes for N-(4-acetylphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core Formation : Construct the triazolopyrimidine core via cyclization of precursors containing triazole and pyrimidine moieties. Reaction conditions (e.g., pH, temperature) are critical for selectivity .
Piperazine Substitution : Introduce the piperazine group at the 7-position of the triazolopyrimidine under nucleophilic substitution conditions .
Acetamide Coupling : React the intermediate with 4-acetylphenylacetic acid derivatives using coupling agents like EDC/HOBt .
Example parameters: Use anhydrous DMF as a solvent at 60°C for 12 hours for step 3 .
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : Confirm connectivity of the triazolopyrimidine core (δ 8.2–8.9 ppm for aromatic protons) and piperazine protons (δ 2.5–3.5 ppm) .
- HPLC-MS : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% formic acid) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Kinase Inhibition Assays : Screen against kinases (e.g., EGFR, Aurora A) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and Stability : Perform kinetic solubility studies in PBS (pH 7.4) and metabolic stability assays in liver microsomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in activity data across different biological assays?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with tighter control of variables (e.g., cell passage number, serum concentration) .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
- Computational Modeling : Apply molecular dynamics simulations to assess binding mode consistency across homologs .
Q. What computational strategies are effective for target identification and binding mechanism studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB: 4R3Q) to predict binding poses .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., methyl group addition to the triazole) .
- QSAR Modeling : Corrogate substituent effects (e.g., piperazine vs. morpholine) on activity using descriptors like logP and polar surface area .
Q. How can structural modifications optimize pharmacokinetic properties without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the acetylphenyl group with trifluoroacetyl or cyclopropylcarbonyl to enhance metabolic stability .
- Prodrug Design : Mask the acetamide as an ester (e.g., ethyl ester) to improve oral bioavailability, followed by enzymatic hydrolysis in vivo .
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or PEG chains) on the piperazine nitrogen .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
